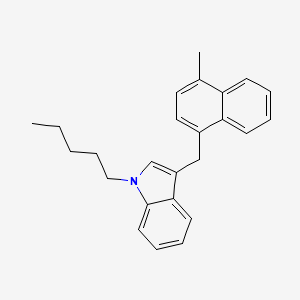

1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-

描述

属性

IUPAC Name |

3-[(4-methylnaphthalen-1-yl)methyl]-1-pentylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N/c1-3-4-9-16-26-18-21(24-12-7-8-13-25(24)26)17-20-15-14-19(2)22-10-5-6-11-23(20)22/h5-8,10-15,18H,3-4,9,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOLXFPDIJJWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=C(C4=CC=CC=C34)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030392 |

Source

|

| Record name | 3-[(4-Methyl-1-naphthyl)methyl]-1-pentyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619294-37-0 |

Source

|

| Record name | 3-[(4-Methyl-1-naphthalenyl)methyl]-1-pentyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-184 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(4-Methyl-1-naphthyl)methyl]-1-pentyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-184 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKU9P2ZGM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

receptor binding affinity of 1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-

Pharmacological Profiling and Receptor Binding Affinity of 1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl- (JWH-184)

Executive Summary

The compound 1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl- , commonly designated in forensic and pharmacological literature as JWH-184 , is a synthetic cannabinoid receptor ligand belonging to the naphthylmethylindole family[1]. Originally synthesized to probe the endocannabinoid system, JWH-184 acts as a full agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.

Understanding the binding affinity of JWH-184 is critical for drug development professionals and forensic toxicologists, as it provides a textbook example of how minor structural modifications—specifically the reduction of a methanone bridge to a methylene bridge—can drastically alter receptor target affinity and downstream G-protein coupled receptor (GPCR) signaling. Due to its cannabimimetic properties, JWH-184 is classified as a Schedule I controlled substance in the United States[2].

Structure-Activity Relationship (SAR) and Binding Affinity

To understand the binding mechanics of JWH-184, it must be contextualized against its parent and sibling compounds. JWH-184 is the carbonyl-reduced derivative of JWH-122. Where JWH-122 possesses a methanone (carbonyl) bridge connecting the indole and naphthyl moieties, JWH-184 features a simple methylene (CH 2 ) bridge[1].

Quantitative Affinity Comparison

The table below summarizes the binding affinities ( Ki ) of JWH-184 and its structural analogs at the CB1 receptor. A lower Ki value indicates a higher binding affinity.

| Compound | Structural Class | Bridge Type | Naphthyl Substitution | CB1 Affinity ( Ki , nM) |

| JWH-122 | Naphthoylindole | Methanone (C=O) | 4-Methyl | 0.69 ± 0.05[3] |

| JWH-018 | Naphthoylindole | Methanone (C=O) | None | 9.0 ± 5.0[3] |

| JWH-175 | Naphthylmethylindole | Methylene (CH 2 ) | None | 22.0 ± 2.0[4] |

| JWH-184 | Naphthylmethylindole | Methylene (CH 2 ) | 4-Methyl | 23.0 ± 6.0[1] |

Mechanistic Causality of Affinity Shifts

The data reveals a ~33-fold decrease in CB1 binding affinity when transitioning from JWH-122 ( Ki = 0.69 nM) to JWH-184 ( Ki = 23 nM). This shift is driven by two primary biophysical factors:

-

Loss of Dipole Interactions: The carbonyl oxygen in naphthoylindoles acts as a critical hydrogen bond acceptor or dipole interactor within the CB1 receptor binding pocket. Removing this oxygen eliminates a key anchoring point.

-

Entropic Penalty and Conformational Flexibility: The sp 2 hybridized carbonyl carbon in JWH-122 restricts the rotational freedom between the indole and naphthyl rings, locking the molecule into a conformation highly favorable for π−π stacking with key aromatic residues (Phe170, Phe174, and Phe268) in the CB1 receptor[5]. The sp 3 hybridized methylene bridge in JWH-184 increases rotational flexibility. Consequently, the molecule must overcome a higher entropic penalty to adopt the active binding conformation.

Interestingly, the addition of the 4-methyl group on the naphthyl ring (comparing JWH-175 to JWH-184) does not significantly alter affinity[1][4], indicating that while the steric bulk is tolerated by the receptor pocket, it fails to provide additional binding energy in the absence of the carbonyl bridge.

GPCR Signaling Pathway Visualization

Upon successful binding to the CB1 receptor, JWH-184 triggers a classic inhibitory G-protein ( Gi/o ) cascade. The visualization below maps the logical flow of this signal transduction.

Figure 1: JWH-184 mediated CB1 receptor activation and downstream Gi/o signaling cascade.

Experimental Methodology: Radioligand Competitive Binding Assay

To establish the Ki values cited above, a self-validating radioligand displacement assay must be employed. The following protocol details the causality behind each experimental choice to ensure high-fidelity data when testing highly lipophilic synthetic cannabinoids like JWH-184.

Phase 1: Membrane Preparation

-

Cell Culture: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors.

-

Homogenization: Harvest cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA and protease inhibitors. Causality: The Tris-HCl buffer maintains physiological pH, while EDTA chelates divalent cations to inhibit metalloproteases, preventing receptor degradation during isolation.

-

Centrifugation: Centrifuge at 48,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl 2 , 0.5% fatty acid-free Bovine Serum Albumin [BSA]). Causality: BSA is strictly required. Synthetic cannabinoids are highly lipophilic and will adsorb onto plasticware or precipitate out of aqueous solutions. BSA acts as a lipid carrier, ensuring the drug remains in solution and bioavailable to the receptor.

Phase 2: Competitive Incubation

-

Radioligand Selection: Use [ 3 H]CP55,940 at a concentration of 0.5 nM. Causality: CP55,940 is a non-selective, high-affinity full agonist. Its use ensures that displacement by JWH-184 accurately reflects affinity for the orthosteric binding site.

-

Ligand Titration: Prepare serial dilutions of JWH-184 from 10−11 M to 10−5 M.

-

Incubation: Combine 50 μ g of membrane protein, radioligand, and JWH-184 in a final volume of 500 μ L. Incubate at 30°C for 90 minutes. Causality: 30°C provides optimal thermodynamics for the ligand-receptor kinetics to reach steady-state equilibrium without accelerating thermal degradation of the GPCRs.

Phase 3: Termination and Quantification

-

Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) and 0.1% BSA. Causality: PEI imparts a positive charge to the filter, reducing the non-specific binding of the lipophilic radioligand to the glass fibers, thereby drastically improving the signal-to-noise ratio.

-

Washing: Wash filters three times with 5 mL of ice-cold assay buffer to trap the bound complex and flush unbound radioligand.

-

Scintillation: Extract filters into scintillation vials, add 5 mL of liquid scintillation cocktail, and quantify retained radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

Phase 4: Data Validation and Analysis

Plot the DPM against the log concentration of JWH-184 to generate a sigmoidal dose-response curve. Determine the IC50 (concentration inhibiting 50% of radioligand binding) via non-linear regression.

To validate the system and normalize the data across different assay conditions, convert the IC50 to the absolute inhibition constant ( Ki ) using the Cheng-Prusoff Equation :

Ki=1+Kd[L]IC50(Where [L] is the concentration of [ 3 H]CP55,940 used, and Kd is its dissociation constant for the specific receptor batch).

References

-

A fatal case involving several synthetic cannabinoids gtfch.org[Link]

-

Definition of “Cannabimimetic Agents” and Assignment of an Administration Controlled Substances Code Number for All “Cannabimimetic Agents” Federal Register[Link]

-

Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study National Institutes of Health (NIH)[Link]

-

JWH-175 Wikipedia [Link]

-

JWH-184 Wikipedia[Link]

Sources

- 1. JWH-184 - Wikipedia [en.wikipedia.org]

- 2. federalregister.gov [federalregister.gov]

- 3. Making sure you're not a bot! [gtfch.org]

- 4. JWH-175 - Wikipedia [en.wikipedia.org]

- 5. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

in vitro pharmacological profile of 1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of JWH-122 (1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-)

Abstract

This technical guide provides a comprehensive overview of the , a synthetic cannabinoid more commonly known as JWH-122. As a potent psychoactive substance, JWH-122 has been a compound of significant interest in both forensic toxicology and pharmacological research. This document, intended for researchers, scientists, and drug development professionals, delineates the binding affinity, functional agonism at cannabinoid receptors (CB1 and CB2), and key downstream signaling effects. Furthermore, it explores off-target effects, particularly on mitochondrial function, and provides detailed protocols for essential in vitro assays to characterize this and similar compounds. The guide aims to synthesize technical data with practical, field-proven insights to facilitate a deeper understanding of the compound's mechanism of action and toxicological potential.

Introduction: Unveiling JWH-122

JWH-122, chemically identified as (4-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the naphthoylindole family.[1] It was synthesized as part of the research conducted by John W. Huffman, from which the "JWH" prefix originates.[2] Like many other SCRAs, JWH-122 was developed to probe the endocannabinoid system but has since been widely identified in recreational "Spice-like" herbal incense products.[3] Its prevalence and association with severe adverse effects necessitate a thorough characterization of its pharmacological and toxicological properties.[4] This guide focuses exclusively on its in vitro profile, providing the foundational data required for further research and risk assessment.

Primary Pharmacological Targets: CB1 and CB2 Receptors

The primary molecular targets of JWH-122 are the cannabinoid receptors type 1 (CB1) and type 2 (CB2).[2] These are G-protein coupled receptors (GPCRs) that constitute the core of the endocannabinoid system.

-

CB1 Receptors: Predominantly expressed in the central nervous system (CNS), these receptors are responsible for the psychoactive effects of cannabinoids.[1] They are among the most abundant GPCRs in the brain.[1]

-

CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, their activation is generally associated with immunomodulatory effects.[5]

JWH-122 acts as a potent agonist at both of these receptors, with a significantly higher affinity than the principal psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC).[2][6]

In Vitro Pharmacological Profile

Receptor Binding Affinity

The initial step in characterizing a ligand is to determine its affinity for its receptor targets. This is typically achieved through competitive radioligand binding assays, which measure the concentration of the compound required to displace a known radioactive ligand from the receptor. The resulting inhibition constant (Ki) is an inverse measure of binding affinity—a lower Ki value indicates a higher affinity.

JWH-122 demonstrates high affinity for both CB1 and CB2 receptors, significantly exceeding that of THC.[2][5][6]

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Source(s) |

| JWH-122 | 0.69 | Data varies, but high affinity is consistently reported | [2][5] |

| Δ⁹-THC | ~40.7 | ~36.4 | [2] |

Causality Insight: The high affinity of JWH-122, particularly at the CB1 receptor, is a key determinant of its high potency. This strong binding interaction allows the compound to effectively engage the receptor at lower concentrations, leading to a more pronounced physiological response compared to partial agonists like THC.[2]

Functional Agonism

Beyond binding, it is crucial to determine the functional consequence of this interaction. JWH-122 is classified as a full agonist at both CB1 and CB2 receptors.[6][7] This means it not only binds to the receptors but also activates them to their maximal capacity, initiating downstream intracellular signaling cascades. In contrast, THC is a partial agonist, meaning it cannot elicit the same maximal response even at saturating concentrations.[8]

The functional potency and efficacy of JWH-122 can be quantified using various cell-based assays, such as cAMP modulation, G-protein activation, and measurement of downstream effectors like ion channel activity.[9][10]

Key In Vitro Experimental Protocols

The following protocols represent standard methodologies for characterizing the in vitro pharmacology of synthetic cannabinoids like JWH-122.

Protocol: cAMP Functional Assay for CB1/CB2 Receptors

Causality Insight: CB1 and CB2 are canonically coupled to the inhibitory G-protein, Gi/o.[11] Activation of this G-protein leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11] Therefore, measuring the inhibition of forskolin-stimulated cAMP is a robust method to quantify the functional agonism of a compound at these receptors.

Methodology:

-

Cell Culture: Utilize a cell line (e.g., HEK293 or CHO-K1) stably transfected with the human CB1 or CB2 receptor.[9] Culture cells to ~90% confluency in appropriate media.

-

Cell Plating: Seed the cells into 24-well or 96-well plates and allow them to adhere overnight.

-

Assay Preparation:

-

Wash cells with a warm physiological saline solution (e.g., HBSS).

-

Pre-incubate the cells for 15-30 minutes at 37°C with a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) at 100 µM. This prevents the degradation of cAMP and enhances the assay window.[5]

-

-

Compound Incubation:

-

Add varying concentrations of JWH-122 to the wells.

-

Simultaneously or shortly after, add a known concentration of forskolin (e.g., 1-5 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and raise cAMP levels.

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

-

cAMP Quantification: Measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a luminescence/fluorescence-based detection system (e.g., HTRF or LANCE).[12]

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the JWH-122 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

Protocol: Mitochondrial Membrane Potential Assay

Causality Insight: Several studies have indicated that JWH-122 can induce mitochondrial dysfunction, a key event in apoptotic cell death.[7][13][14] A common indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). A loss of ΔΨm is an early marker of apoptosis.[13][15] Fluorescent dyes like JC-1 are used to measure this potential.

Methodology:

-

Cell Culture: Use a relevant cell line, such as human proximal tubule cells (HK-2) or placental cells (BeWo), where JWH-122 has demonstrated toxicity.[7][13]

-

Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate suitable for fluorescence measurements.

-

Compound Treatment: Treat cells with a range of JWH-122 concentrations (e.g., 1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., FCCP, a known mitochondrial uncoupler).[3]

-

Dye Loading:

-

Remove the treatment medium and wash the cells gently with a warm buffer.

-

Add the JC-1 dye (typically 2 µg/ml) diluted in the culture medium.

-

Incubate for 30 minutes at 37°C, protected from light.[16]

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence for each well.

-

A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in mitochondrial toxicity.

-

Mechanism of Action & Signaling Pathways

Cannabinoid Receptor Signaling

Upon binding of an agonist like JWH-122, CB1 and CB2 receptors undergo a conformational change, allowing them to couple to and activate intracellular Gi/o proteins. This activation initiates a cascade of signaling events:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, reducing cAMP production.[11] This modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.[11]

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels. It inhibits N-type and P/Q-type voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels (leading to membrane hyperpolarization).[10][11]

-

Activation of MAPK Pathways: CB1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in regulating cell growth, differentiation, and survival.[11]

Caption: Canonical Gi/o-coupled signaling pathway for CB1/CB2 receptors.

Off-Target Effects: Mitochondrial Disruption

Recent evidence highlights that the toxicity of JWH-122 may not be solely mediated by cannabinoid receptors. Studies have shown that JWH-122 can trigger apoptotic cell death pathways in various cell types, including kidney and placental cells.[7][13][14] This process involves the deregulation of mitochondrial function, characterized by:

-

Mitochondrial Membrane Hyperpolarization: An initial increase in the mitochondrial membrane potential.[7]

-

Increased Intracellular ATP: A pathological disruption of cellular bioenergetics.[7]

-

Loss of Mitochondrial Membrane Potential: A subsequent collapse of the membrane potential, a key step in apoptosis.[13][15]

-

Increased Reactive Oxygen Species (ROS): JWH-122 has been shown to increase the production of ROS, leading to oxidative stress.[13][15]

Importantly, some of these apoptotic effects were found to be independent of CB1 and CB2 receptors, suggesting a direct or "off-target" action of JWH-122 on mitochondria or other cellular components.[7][13]

In Vitro Metabolism

Understanding the metabolic fate of a compound is critical for interpreting its activity and toxicity. In vitro metabolism studies, typically using human liver microsomes or hepatocytes, have shown that JWH-122 undergoes extensive Phase I and Phase II metabolism.[17]

-

Phase I Metabolism: Primarily involves hydroxylation on the pentyl chain and the naphthoyl ring, as well as N-dealkylation.[17]

-

Phase II Metabolism: The hydroxylated metabolites are further conjugated, mainly with glucuronic acid (glucuronidation).[17]

These metabolic processes are crucial for the detoxification and elimination of the compound from the body.

Experimental Workflow Visualization

The characterization of a novel synthetic cannabinoid like JWH-122 follows a logical, tiered approach. The following diagram illustrates a standard in vitro workflow.

Caption: A typical experimental workflow for in vitro characterization.

Conclusion

The in vitro pharmacological profile of JWH-122 reveals it to be a high-affinity, high-potency full agonist at both CB1 and CB2 cannabinoid receptors. Its strong engagement with the CB1 receptor is the primary driver of its profound psychoactive effects. Standard in vitro functional assays, such as cAMP inhibition, are essential for quantifying its agonist activity. Furthermore, emerging evidence of receptor-independent mitochondrial toxicity highlights the complex toxicological profile of this synthetic cannabinoid. The methodologies and data presented in this guide provide a foundational framework for researchers to investigate JWH-122 and newly emerging synthetic cannabinoids, aiding in both mechanistic understanding and public health risk assessment.

References

-

Silva JP, Araújo AM, Guedes de Pinho P, Carmo H, Carvalho F. (2019). Synthetic Cannabinoids JWH-122 and THJ-2201 Disrupt Endocannabinoid-Regulated Mitochondrial Function and Activate Apoptotic Pathways as a Primary Mechanism of In Vitro Nephrotoxicity at In Vivo Relevant Concentrations. Toxicological Sciences, 169(2), 422-435. [Link]

-

Papaseit, E., Martinez, L., La Maida, N., Pérez-Mañá, C., Poyatos, L., Pellegrini, M., ... & Farré, M. (2021). Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration: An Observational Study. Frontiers in Pharmacology, 12, 705643. [Link]

- Gurney, S. M., Scott, K. S., Kacinko, S. L., Presley, B. C., & Logan, B. K. (2014). Pharmacology and toxicology of the synthetic cannabinoid receptor agonists. Journal of forensic and legal medicine, 25, 1-13.

- Nunnery, J. (2012). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University.

- Huffman, J. W., Zengin, G., Wu, M. J., Lu, J., Hynd, G., Bushell, K., ... & Martin, B. R. (2005). Structure–activity relationships for 1-alkyl-3-(1-naphthoyl) indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of naphthoyl C-4 substituents. Bioorganic & medicinal chemistry, 13(1), 89-112.

-

Gamage, T. F., Farquhar, C. E., Lefever, T. W., Marusich, J. A., Kevin, R. C., & Thomas, B. F. (2018). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. Journal of Pharmacology and Experimental Therapeutics, 367(2), 349-356. [Link]

-

Costain, W. J., Williams, A., McMahon, L. R., & Kicman, A. (2018). Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons. European Journal of Pharmacology, 823, 62-73. [Link]

-

Pellegrini, M., Martinez, L., La Maida, N., Papaseit, E., Pérez-Mañá, C., Poyatos, L., ... & Pichini, S. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. International journal of molecular sciences, 21(24), 9414. [Link]

-

Mardal, M., Misz, M., & Andreasen, M. F. (2019). In Vitro Metabolism and Hepatic Intrinsic Clearance of the Synthetic Cannabinoid Receptor Agonist JWH-122 and Its Four ω-Halogenated Analogues. AAPS J, 21(4), 72. [Link]

-

Dias da Silva, D., Silva, J. P., Moreira, S., Pinho, P. G. D., Carmo, H., & Carvalho, F. (2020). Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells. Toxicology letters, 319, 129-137. [Link]

-

Dias da Silva, D., Silva, J. P., Moreira, S., Guedes de Pinho, P., Carmo, H., & Carvalho, F. (2019). Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells. Request PDF. [Link]

- Tait, R. J., Caldicott, D., Mountain, D., Hill, S. L., & Lenton, S. (2016). A systematic review of adverse events arising from the use of synthetic cannabinoids and their associated treatment. Clinical toxicology, 54(1), 1-13.

-

Silva, J. P., Araújo, A. M., Guedes de Pinho, P., Carmo, H., & Carvalho, F. (2019). Synthetic Cannabinoids JWH-122 and THJ-2201 Disrupt Endocannabinoid-Regulated Mitochondrial Function and Activate Apoptotic Pathways as a Primary Mechanism of In Vitro Nephrotoxicity at In Vivo Relevant Concentrations. Toxicological sciences, 169(2), 422-435. [Link]

-

Westphal, F., T-Brecht, U., & Girreser, U. (2011). Identification and characterization of JWH-122 used as new ingredient in" Spice-like" herbal incenses. Forensic science international, 208(1-3), e31-e35. [Link]

-

Costain, W. J., Williams, A., McMahon, L. R., & Kicman, A. (2018). Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons. European Journal of Pharmacology, 823, 62-73. [Link]

-

Sarafian, T. A., Magallanes, J. A., Shau, H., Tashkin, D., & Roth, M. D. (2002). Δ9-tetrahydrocannabinol disrupts mitochondrial function and cell energetics. American Journal of Physiology-Lung Cellular and Molecular Physiology, 283(4), L848-L854. [Link]

-

Iannotti, F. A., & Vitale, R. M. (2021). Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions. International journal of molecular sciences, 22(20), 11139. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 44466638, Jwh 122. Retrieved from [Link].

-

Tai, S., & Fantegrossi, W. E. (2017). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. International journal of molecular sciences, 18(9), 1853. [Link]

Sources

- 1. CB1 Cannabinoid Receptor Signaling and Biased Signaling | MDPI [mdpi.com]

- 2. Frontiers | Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration: An Observational Study [frontiersin.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gαs signalling of the CB1 receptor and the influence of receptor number - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. marshall.edu [marshall.edu]

- 13. Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic Cannabinoids JWH-122 and THJ-2201 Disrupt Endocannabinoid-Regulated Mitochondrial Function and Activate Apoptotic Pathways as a Primary Mechanism of In Vitro Nephrotoxicity at In Vivo Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Mechanism of Action and Pharmacology of 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-1H-indole

Executive Summary

In the landscape of synthetic cannabinoid receptor agonists (SCRAs), minor structural modifications yield profound shifts in pharmacodynamics. This whitepaper dissects the mechanism of action of 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-1H-indole (commonly designated in literature as JWH-184 ). As a naphthylmethylindole, this compound serves as a critical probe for understanding how linker flexibility influences orthosteric binding at the Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors.

Structural Pharmacology & Chemical Identity

3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-1H-indole is the carbonyl-reduced derivative of the highly potent SCRA JWH-122[1].

Structurally, it consists of four distinct pharmacophores:

-

Core: An indole ring system.

-

Tail: An N-pentyl chain at the 1-position, optimized for lipophilic interaction within the CB1 transmembrane domain.

-

Linker: A methylene (-CH2-) bridge at the 3-position.

-

Head Group: A 4-methyl-1-naphthalenyl moiety.

The Impact of the Methylene Linker: In traditional naphthoylindoles (like JWH-122 or JWH-018), the ketone linker (-C=O) restricts the rotational freedom of the naphthyl head group due to conjugation with the indole core. By reducing this carbonyl to a methylene group (-CH2-), 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-1H-indole gains significant rotational degrees of freedom[2]. While this increases flexibility, it incurs an entropic penalty upon receptor binding and removes a potential hydrogen-bond acceptor, resulting in a lower binding affinity compared to its ketone counterpart[1][3].

Mechanism of Action: Receptor Dynamics

Like most SCRAs, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-1H-indole acts as a full agonist at both the CB1 and CB2 receptors, distinguishing it from the partial agonism exhibited by classical phytocannabinoids like Δ9-THC[4].

Upon binding to the orthosteric site of the CB1 receptor (predominantly localized in the central nervous system), the compound triggers a classic G-protein coupled receptor (GPCR) cascade:

-

Gi/o Protein Coupling: The ligand-receptor complex induces a conformational shift that promotes the exchange of GDP for GTP on the α-subunit of the inhibitory G-protein (Gi/o).

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The dissociated Gβγ dimer interacts with localized ion channels, inhibiting presynaptic N-type and P/Q-type voltage-gated calcium channels (reducing neurotransmitter release) while activating inwardly rectifying potassium (GIRK) channels (hyperpolarizing the membrane).

Figure 1: G-protein coupled receptor signaling cascade initiated by JWH-184 binding.

Quantitative Data & Comparative Affinity

To contextualize the potency of 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-1H-indole, we must compare its binding affinity (Ki) against structurally adjacent molecules. The data below highlights how the linker and head group substitutions dictate receptor affinity.

| Compound | Structural Class | Linker Type | CB1 Affinity (Ki, nM) | Efficacy Profile |

| 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-1H-indole | Naphthylmethylindole | Methylene (-CH2-) | 23 ± 6 | Full Agonist |

| JWH-122 | Naphthoylindole | Ketone (-C=O) | 0.69 | Full Agonist |

| JWH-018 | Naphthoylindole | Ketone (-C=O) | 9.0 | Full Agonist |

| Δ9-THC | Classical Phytocannabinoid | N/A | ~41 | Partial Agonist |

Data synthesized from established pharmacological evaluations[1][3][4].

Experimental Methodologies

In my tenure overseeing receptor pharmacology, ensuring assay integrity is paramount. Below are the standardized, self-validating protocols used to determine the binding affinity and functional efficacy of this compound.

Protocol A: In Vitro Radioligand Competition Binding Assay (Ki Determination)

This assay determines the affinity of the compound for the CB1 receptor by measuring its ability to displace a radioactive tracer.

-

Membrane Preparation: Homogenize CHO cells stably expressing human CB1 receptors in ice-cold Tris-HCl buffer. Centrifuge at 43,000 x g to isolate the membrane fraction.

-

Causality: Isolating the membrane fraction removes cytosolic enzymes that could degrade the ligand, ensuring a stable environment for receptor-ligand interaction.

-

-

Tracer Selection & Incubation: Incubate 10 µg of membrane protein with 0.5 nM [3H]CP-55,940 (a high-affinity radioligand) and serial dilutions of our target compound (10^-11 to 10^-5 M) for 90 minutes at 30°C.

-

Causality: A 90-minute incubation is strictly enforced to ensure the system reaches thermodynamic equilibrium, which is mathematically required to accurately apply the Cheng-Prusoff equation for Ki calculation.

-

-

Self-Validation (NSB Control): Run a parallel control tube containing the tracer and 10 µM of unlabeled WIN 55,212-2.

-

Causality: This saturates all specific CB1 orthosteric sites. Any remaining radioactivity detected is Non-Specific Binding (NSB) to the lipid membrane, which must be subtracted to calculate specific binding.

-

-

Filtration and Quantification: Terminate the reaction via rapid vacuum filtration through PEI-treated GF/B glass fiber filters. Wash three times with ice-cold buffer, extract into scintillation fluid, and quantify via liquid scintillation counting.

Protocol B: Functional [35S]GTPγS Binding Assay (Efficacy Determination)

This functional assay measures the extent of G-protein activation following agonist binding.

-

Assay Incubation: Incubate CB1-expressing membranes with the target compound, 0.1 nM[35S]GTPγS (a non-hydrolyzable GTP analog), and 30 µM GDP in assay buffer.

-

Causality: GDP is intentionally added in excess to occupy basal G-protein sites. This suppresses spontaneous, ligand-independent G-protein activation, dramatically improving the agonist-induced signal-to-noise ratio.

-

-

Self-Validation (Receptor Antagonism): Co-incubate a subset of the maximum concentration wells with 1 µM Rimonabant (a selective CB1 inverse agonist).

-

Causality: If the radiolabel signal is abolished in the presence of Rimonabant, it validates that the observed nucleotide exchange is strictly CB1-mediated and not an off-target artifact.

-

-

Data Analysis: Filter, wash, and count as described in Protocol A. Plot the specific binding against the log concentration of the ligand to derive the EC50 (potency) and Emax (efficacy).

Figure 2: Standardized high-throughput workflow for[35S]GTPγS functional efficacy assays.

References[3] PRODUCT INFORMATION - Cayman Chemical, caymanchem.com, https://www.caymanchem.com[4] Synthetic Pot: Not Your Grandfather's Marijuana - PMC - NIH, nih.gov,https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4145942/[1] JWH-184 - Wikipedia, wikipedia.org, https://en.wikipedia.org/wiki/JWH-184[2] Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials - PMC, nih.gov,https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10150914/

Sources

- 1. JWH-184 - Wikipedia [en.wikipedia.org]

- 2. United Nations Office on Drugs and Crime: Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Synthetic Pot: Not Your Grandfather’s Marijuana - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacodynamics and Analytical Workflows of 1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl- (JWH-184)

Executive Summary & Chemical Identity

1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl- , commonly designated as JWH-184 , is a highly potent synthetic cannabinoid receptor agonist belonging to the naphthylmethylindole family[1]. Structurally, it is the carbonyl-reduced derivative of JWH-122. In the illicit drug market and forensic toxicology fields, JWH-184 is classified as a cannabimimetic agent that acts as a full agonist at both the Cannabinoid Receptor Type 1 (CB1) and Type 2 (CB2)[2].

This whitepaper provides an authoritative analysis of JWH-184, detailing its structure-activity relationship (SAR), receptor selectivity, intracellular signaling pathways, and the self-validating analytical protocols required for its quantification and pharmacological evaluation.

Structural Pharmacology & The Methylene Bridge Paradigm

The JWH series of synthetic cannabinoids is predominantly characterized by a naphthoylindole core (e.g., JWH-018, JWH-122), where the indole and naphthalene rings are linked via a methanone (carbonyl) bridge. JWH-184 represents a critical structural divergence: the carbonyl group is reduced to a methylene (-CH₂-) bridge[1].

Mechanistic Causality of the Methylene Linker

Historically, it was hypothesized that the carbonyl oxygen in naphthoylindoles acted as a critical hydrogen bond acceptor within the CB1 receptor binding pocket. However, the synthesis and evaluation of naphthylmethylindoles like JWH-184 disproved this. The reduction to a methylene bridge increases the rotational degrees of freedom between the two aromatic systems. Despite the loss of the hypothetical hydrogen bond, JWH-184 retains nanomolar binding affinity.

This provides definitive evidence that the primary driver of receptor binding is not hydrogen bonding, but rather aromatic stacking (π-π interactions) . The naphthalene ring of JWH-184 engages in robust π-π stacking with key phenylalanine residues (Phe170, Phe174, and Phe268) in the active state of the CB1 receptor. Furthermore, the 4-methyl substitution on the naphthalene ring increases the molecule's lipophilic bulk, optimizing hydrophobic contacts deep within the receptor's binding cleft.

Receptor Selectivity & Pharmacodynamics

JWH-184 functions as a non-selective, high-affinity full agonist at both CB1 and CB2 receptors. While endogenous cannabinoids like Δ9 -THC act as partial agonists, the full agonism exhibited by JWH-184 leads to profound receptor internalization and hyperactivation of downstream signaling cascades.

Quantitative Binding Data

To contextualize the affinity of JWH-184, Table 1 compares its binding profile against structurally related analogs.

Table 1: Comparative Binding Affinities of Selected JWH-Series Cannabinoids

| Compound | Linker Type | C4-Substitution (Naphthyl) | CB1 Affinity (Kᵢ, nM) | Pharmacological Profile |

| JWH-018 | Methanone (C=O) | Hydrogen | 9.0 ± 5.0 | Full Agonist |

| JWH-122 | Methanone (C=O) | Methyl | 9.0 ± 2.5 | Full Agonist |

| JWH-175 | Methylene (-CH₂-) | Hydrogen | 22.0 ± 2.0 | Full Agonist |

| JWH-184 | Methylene (-CH₂-) | Methyl | 23.0 ± 6.0 | Full Agonist |

Data synthesized from foundational structure-activity relationship studies on cannabimimetic indoles[1].

Intracellular Signaling Cascade

Upon binding to the CB1/CB2 receptors (which are G-protein coupled receptors, or GPCRs), JWH-184 stabilizes the active conformation of the receptor. This triggers the dissociation of the inhibitory G-protein ( Gαi/o ), leading to the direct inhibition of adenylyl cyclase, a subsequent drop in cyclic AMP (cAMP) levels, and the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.

Figure 1: GPCR signaling cascade induced by JWH-184 binding to CB1/CB2 receptors.

Analytical Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic justification (causality) to prevent false positives and ensure quantitative accuracy.

In Vitro Radioligand Displacement Assay (Pharmacodynamics)

This protocol determines the exact binding affinity ( Ki ) of JWH-184.

Step-by-Step Methodology:

-

Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human CB1 or CB2 receptors.

-

Buffer Formulation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, and 0.1% fatty-acid-free Bovine Serum Albumin (BSA).

-

Causality: JWH-184 is highly lipophilic. Without BSA, the compound will form micelles or bind non-specifically to the plastic walls of the assay plate, artificially lowering the effective concentration and skewing the Ki calculation.

-

-

Incubation: Combine 50 µg of membrane protein, 0.5 nM of the radioligand [³H]CP-55,940, and serial dilutions of JWH-184 ( 10−10 to 10−5 M). Incubate at 30°C for 90 minutes to reach thermodynamic equilibrium.

-

Self-Validation (Control Wells):

-

Total Binding (TB): Radioligand + buffer (measures maximum signal).

-

Non-Specific Binding (NSB): Radioligand + 10 µM WIN 55,212-2. (Validates that the measured radioactivity is receptor-specific).

-

-

Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters.

-

Causality: Filters must be pre-soaked in 0.1% polyethylenimine (PEI). PEI is a cationic polymer that coats the glass fibers, neutralizing negative charges and preventing the highly hydrophobic JWH-184 and radioligand from sticking non-specifically to the filter itself.

-

-

Quantification: Measure retained radioactivity via liquid scintillation counting. Convert the resulting IC50 to a Ki value using the Cheng-Prusoff equation.

LC-MS/MS Forensic Quantification (Pharmacokinetics)

Because JWH-184 lacks the polar carbonyl oxygen of JWH-122, its extreme hydrophobicity requires specific chromatographic considerations[2].

Step-by-Step Methodology:

-

Internal Standard Addition: Spike 100 µL of biological matrix (plasma/urine) with 10 ng/mL of JWH-018-d5 (deuterated internal standard).

-

Causality: The internal standard corrects for matrix-induced ion suppression during electrospray ionization (ESI) and accounts for any physical loss of the analyte during extraction, making the quantification self-validating.

-

-

Liquid-Liquid Extraction (LLE): Add 1 mL of Hexane:Ethyl Acetate (9:1 v/v). Vortex for 5 minutes and centrifuge.

-

Causality: The highly non-polar 9:1 hexane mixture efficiently partitions the lipophilic JWH-184 into the organic layer while leaving polar endogenous proteins, salts, and phospholipids in the aqueous layer, ensuring a clean injection.

-

-

Evaporation & Reconstitution: Evaporate the organic layer under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50).

-

Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Because JWH-184 is highly retained, utilize a steep gradient ramping to 95% Mobile Phase B to ensure complete elution and sharp peak shapes.

-

-

Detection (MRM): Operate the mass spectrometer in Positive ESI mode. Monitor the specific precursor-to-product ion transitions for JWH-184 (e.g., [M+H]⁺ m/z 342.2 → specific naphthyl/indole fragments).

Regulatory Landscape

Due to its potent cannabimimetic effects, lack of accepted medical use, and high potential for abuse, JWH-184 is strictly regulated. Under the Synthetic Drug Abuse Prevention Act (SDAPA) and subsequent Drug Enforcement Administration (DEA) rulings, compounds meeting the structural definition of naphthylmethylindoles substituted at the nitrogen atom of the indole ring are classified as Schedule I Controlled Substances in the United States[3]. Similar legislative bans exist globally, necessitating the rigorous forensic analytical methods detailed in Section 4.2[2].

References

-

Wikipedia Contributors. "JWH-184". Wikipedia, The Free Encyclopedia. URL: [Link]

-

Tai S, et al. "Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study". National Institutes of Health (NIH) / PMC. URL:[Link]

-

United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials". UNODC Laboratory and Scientific Section. URL:[Link]

-

Drug Enforcement Administration (DEA). "Definition of “Cannabimimetic Agents” and Assignment of an Administration Controlled Substances Code Number". Federal Register. URL:[Link]

Sources

Synthesis Pathways for 1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-: A Technical Guide to Naphthylmethylindole Assembly

Executive Summary & Chemical Context

1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl- is a synthetic cannabinoid belonging to the naphthylmethylindole class. Structurally, it is the methylene homologue of the well-characterized naphthoylindole JWH-122. The replacement of the rigid carbonyl bridge with a flexible methylene (-CH₂-) spacer fundamentally alters the molecule's conformational dynamics and cannabinoid receptor (CB1/CB2) binding affinity. Unlike naphthoylindoles, which may engage in hydrogen bonding via the carbonyl oxygen, naphthylmethylindoles rely almost exclusively on optimal aromatic stacking interactions within the transmembrane helices of the receptor [1].

This technical guide details a robust, self-validating synthesis pathway for this compound. While direct Friedel-Crafts alkylation of indole with a naphthylmethyl halide is possible, it is notorious for poor regioselectivity and polyalkylation. Therefore, this guide focuses on the highly optimized acylation-reduction strategy , which ensures precise C-3 substitution and maximizes overall yield.

Mechanistic Overview & Pathway Selection

The acylation-reduction pathway is executed in three distinct, logically progressing stages:

-

N-Alkylation: Deprotonation of the indole nitrogen and subsequent nucleophilic substitution to build the lipophilic tail.

-

Friedel-Crafts Acylation: Regioselective electrophilic aromatic substitution to attach the naphthyl core, forming a diaryl ketone intermediate (JWH-122).

-

Carbonyl Deoxygenation: Complete reduction of the ketone bridge to a methylene group using a mixed Lewis acid/hydride system.

Figure 1: Three-stage acylation-reduction synthesis pathway for the target naphthylmethylindole.

Step-by-Step Experimental Protocols & Causality

Stage 1: N-Alkylation to 1-Pentyl-1H-indole

-

Protocol: Dissolve 1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0°C under an inert argon atmosphere. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes. Add 1-bromopentane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with cold water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Causality: NaH is selected for its high basicity, quantitatively deprotonating the indole N-H (pKa ~16.2) to generate a highly nucleophilic indolide anion. DMF acts as a polar aprotic solvent, solvating the sodium cation and leaving the indolide anion "naked" and highly reactive toward the primary alkyl halide via an Sₙ2 mechanism.

-

Self-Validation: ¹H-NMR of the crude product must show the complete disappearance of the broad N-H singlet at ~8.1 ppm and the emergence of a distinct triplet at ~4.1 ppm, corresponding to the N-CH₂ protons.

Stage 2: Regioselective C-3 Acylation (Formation of JWH-122 Intermediate)

-

Protocol: Dissolve 1-pentyl-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C. In a separate flask, prepare the acylating complex by mixing 4-methyl-1-naphthoyl chloride (1.1 eq) with aluminum chloride (AlCl₃, 1.2 eq) in DCM. Transfer the acylating complex dropwise to the indole solution. Stir at 0°C for 2-3 hours. Quench carefully with ice-cold 1M HCl. Separate the organic layer, wash with saturated NaHCO₃, dry, and purify via flash chromatography (silica gel, hexane/ethyl acetate).

-

Causality: The electron-rich nature of the indole ring makes it susceptible to electrophilic attack. AlCl₃ acts as a Lewis acid, coordinating with the acyl chloride to generate a highly electrophilic acylium ion. The reaction is highly regioselective for the C-3 position because the intermediate Wheland (sigma) complex is stabilized by the adjacent nitrogen atom via enamine-like resonance [2].

-

Self-Validation: Fourier-transform infrared spectroscopy (FT-IR) must reveal a strong, sharp absorption band at approximately 1620 cm⁻¹, characteristic of a highly conjugated diaryl ketone.

Stage 3: Carbonyl Deoxygenation (Formation of the Target Methylene Homologue)

-

Protocol: Suspend LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under argon. Carefully add AlCl₃ (1.0 eq) in small portions. Stir for 15 minutes to allow the formation of the mixed hydride species. Add a solution of the JWH-122 intermediate (1.0 eq) in dry THF dropwise. Reflux the mixture for 2 hours. Cool to 0°C and quench sequentially with water, 15% NaOH, and water (Fieser method). Filter the granular aluminum salts, concentrate the filtrate, and purify via chromatography.

-

Causality: Standard LiAlH₄ reduction of a ketone typically halts at the secondary alcohol stage. The critical addition of AlCl₃ generates electrophilic alane (AlH₃) and chloroalanes in situ. These species coordinate strongly to the oxygen atom of the initially formed alkoxide, converting it into an excellent leaving group. Subsequent elimination yields a diaryl-stabilized carbocation, which is rapidly trapped by a second hydride equivalent to form the target methylene bridge [3].

Figure 2: Mechanistic steps of the Lewis acid-mediated hydride reduction of the diaryl ketone.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters, expected yields, and critical analytical markers for each stage of the synthesis.

| Reaction Stage | Reagents & Solvents | Temp & Time | Target Intermediate | Expected Yield | Analytical Marker (Validation) |

| 1. N-Alkylation | Indole, NaH, 1-Bromopentane, DMF | 0°C to RT, 4 h | 1-Pentyl-1H-indole | 85 - 92% | Absence of N-H peak (~8.1 ppm) in ¹H-NMR |

| 2. C-3 Acylation | 1-Pentylindole, 4-Me-1-Naphthoyl-Cl, AlCl₃, DCM | 0°C, 2-3 h | JWH-122 (Ketone) | 70 - 78% | Strong C=O stretch (~1620 cm⁻¹) in FT-IR |

| 3. Deoxygenation | JWH-122, LiAlH₄, AlCl₃, dry THF | Reflux, 2 h | Target Methylene Molecule | 65 - 75% | Methylene singlet (~4.3 ppm) in ¹H-NMR |

Pharmacological & Analytical Implications

The structural conversion of the carbonyl group to a methylene spacer significantly alters the pharmacokinetic profile of the molecule. In vivo studies on related naphthylmethylindoles (such as JWH-175) demonstrate that these compounds can undergo rapid bio-activation and complex phase I metabolism, including hydroxylation of the pentyl chain and the naphthyl ring [4].

For forensic and toxicological analysis, distinguishing this methylene homologue from its parent ketone (JWH-122) requires high-resolution mass spectrometry (HRMS) to identify the exact mass shift of -13.979 Da (loss of oxygen, addition of two hydrogens) and distinct fragmentation patterns, such as the tropylium-like rearrangement of the naphthylmethyl moiety.

References

-

3-Indolyl-1-naphthylmethanes: New cannabimimetic indoles provide evidence for aromatic stacking interactions with the CB1 cannabinoid receptor. Bioorganic & Medicinal Chemistry. [Link]

-

Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications. Drug and Alcohol Dependence. [Link]

-

Reduction of Organic Compounds by Mixed Hydrides. II. Hydrogenolysis of Ketones and Alcohols. Journal of the American Chemical Society. [Link]

-

In Vivo Bio-Activation of JWH-175 to JWH-018: Pharmacodynamic and Pharmacokinetic Studies in Mice. Pharmaceuticals. [Link]

metabolic breakdown products of 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-indole

An In-Depth Technical Guide to the Metabolic Breakdown Products of 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-indole

This guide provides a comprehensive technical overview of the anticipated metabolic breakdown products of the synthetic cannabinoid, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-indole. Given its structural similarity to the well-characterized JWH-122, this document synthesizes existing knowledge on synthetic cannabinoid metabolism to predict the metabolic fate of this specific compound. The content is intended for researchers, scientists, and drug development professionals engaged in toxicology, forensic analysis, and pharmacology.

Introduction: Understanding the Metabolic Landscape of a Naphthylmethylindole

3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-indole belongs to the naphthylmethylindole class of synthetic cannabinoids. These compounds are potent agonists of the cannabinoid receptors CB1 and CB2.[1] A critical aspect of their pharmacology and toxicology is their extensive metabolism in the body. The parent compound is often present in biological fluids for only a short duration and at low concentrations, making the detection of its metabolites essential for confirming exposure.[2]

The metabolic pathways of synthetic cannabinoids are largely dictated by their chemical structure. The subject compound is a structural analog of JWH-122, differing by the replacement of a carbonyl linker with a methylene bridge. This structural similarity allows for a predictive framework of its metabolism based on the established biotransformations of JWH-122 and other related naphthoylindoles.[3][4] The primary metabolic processes are anticipated to be Phase I oxidation reactions mediated by cytochrome P450 (CYP450) enzymes, followed by Phase II conjugation reactions.[5][6]

Predicted Metabolic Pathways: A Two-Phase Transformation

The metabolism of 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-indole is expected to proceed through two main phases. Phase I involves the introduction or unmasking of functional groups, primarily through oxidation. Phase II involves the conjugation of these newly formed functional groups with endogenous molecules to increase water solubility and facilitate excretion.[7]

Phase I Metabolism: The Oxidative Core

Phase I metabolism is predominantly carried out by hepatic CYP450 enzymes, with CYP2C9 and CYP1A2 being significant contributors to the metabolism of similar JWH compounds.[5][8] The primary oxidative transformations are predicted to occur at three key locations on the molecule: the N-pentyl chain, the 4-methylnaphthalene moiety, and the indole ring.

-

Hydroxylation of the N-pentyl Chain: This is a major metabolic pathway for many synthetic cannabinoids with an N-alkyl chain.[9] Hydroxylation is expected to occur at various positions, with the terminal (ω) and penultimate (ω-1) carbons being the most likely sites, leading to the formation of primary and secondary alcohols, respectively.[10][11]

-

Hydroxylation of the 4-Methylnaphthalene Ring: The aromatic naphthalene ring system is susceptible to hydroxylation at several positions.

-

Hydroxylation of the Indole Ring: The indole core can also undergo hydroxylation, adding another layer of metabolic products.[3]

-

Further Oxidation of the N-pentyl Chain: The primary alcohol formed from terminal hydroxylation of the pentyl chain can be further oxidized to an aldehyde and then to a carboxylic acid. This carboxylation is a common metabolic route for synthetic cannabinoids.[3][12]

-

Dihydrodiol Formation: The naphthalene ring may also undergo epoxidation followed by hydrolysis to form dihydrodiol metabolites.

-

N-Dealkylation: The pentyl group may be cleaved from the indole nitrogen, although this is generally a minor pathway for this class of compounds.[9]

Phase II Metabolism: Conjugation and Excretion

The hydroxylated metabolites generated during Phase I are subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble glucuronide conjugates.[5] These conjugates are the primary forms in which the metabolites are excreted in urine.[7] Sulfation is another possible, though less common, conjugation pathway.[13]

Visualizing the Metabolic Cascade

The following diagram illustrates the predicted metabolic pathways of 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-indole.

Caption: Predicted metabolic pathway of 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-indole.

Key Predicted Metabolic Breakdown Products

Based on the established metabolic pathways, the following table summarizes the key predicted metabolites.

| Metabolite Class | Specific Metabolite | Predicted Biotransformation |

| Monohydroxylated Metabolites | N-(4-hydroxypentyl) analog | Hydroxylation at the ω-1 position of the pentyl chain |

| N-(5-hydroxypentyl) analog | Hydroxylation at the ω position of the pentyl chain | |

| Naphthalene-monohydroxy analog | Hydroxylation on the naphthalene ring | |

| Indole-monohydroxy analog | Hydroxylation on the indole ring | |

| Dihydroxylated Metabolites | N-Pentyl-Naphthalene-dihydroxy analog | Combination of pentyl and naphthalene hydroxylation |

| Carboxylated Metabolites | N-Pentanoic acid analog | Oxidation of the terminal pentyl alcohol |

| Dihydrodiol Metabolites | Naphthalene-dihydrodiol analog | Epoxidation and hydration of the naphthalene ring |

| Phase II Conjugates | Glucuronidated hydroxy-metabolites | Glucuronidation of hydroxyl groups |

Analytical Methodologies for Metabolite Identification

The identification and characterization of these metabolites require a robust analytical workflow, typically involving in vitro metabolism studies followed by sensitive and specific instrumental analysis.

Experimental Workflow for Metabolite Identification

Caption: General experimental workflow for synthetic cannabinoid metabolite identification.

Detailed Experimental Protocols

This protocol outlines the procedure for generating Phase I metabolites using HLM.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine pooled human liver microsomes (final concentration ~0.5 mg/mL) and the test compound (3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-indole, final concentration ~10 µM) in a phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Add an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the pre-incubated mixture to initiate the enzymatic reaction.[8]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

-

-

Sample Cleanup:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS/MS analysis.

-

This protocol is for the extraction of metabolites from a biological matrix for analysis.

-

Enzymatic Hydrolysis:

-

To a urine sample, add a buffer (e.g., acetate buffer, pH 5) and β-glucuronidase enzyme.[14]

-

Incubate at an elevated temperature (e.g., 50-60°C) for several hours to cleave the glucuronide conjugates.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) with methanol and water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the metabolites with an appropriate organic solvent (e.g., methanol or a mixture of ethyl acetate and isopropanol).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

-

This protocol details the instrumental analysis for the detection and identification of the metabolites.

-

Liquid Chromatography (LC):

-

Employ a reversed-phase column (e.g., C18) for separation.[15]

-

Use a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

-

-

Mass Spectrometry (MS):

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Acquire data in both full scan mode (to detect potential metabolites) and tandem MS (MS/MS) mode (to obtain structural information through fragmentation).

-

Data-dependent acquisition can be used to trigger MS/MS scans for ions of interest.

-

Conclusion: A Predictive Framework for a Novel Synthetic Cannabinoid

The metabolic landscape of 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-indole can be reliably predicted based on the extensive research conducted on its structural analogs, particularly JWH-122. The primary metabolic pathways are expected to be hydroxylation at multiple sites and subsequent carboxylation of the N-pentyl chain, followed by glucuronidation. The analytical workflows detailed in this guide provide a robust framework for the experimental identification and characterization of these metabolic breakdown products. This knowledge is paramount for the forensic and clinical communities to accurately identify exposure to this and other emerging synthetic cannabinoids.

References

-

Chimalakonda, K. C., et al. (2012). Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice. Drug Metabolism and Disposition, 40(11), 2174-2184. Available from: [Link]

-

World Anti-Doping Agency. (n.d.). In vitro metabolism studies of selected synthetic cannabinoids. WADA. Available from: [Link]

-

Cato, A., et al. (2018). Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants. Drug and Alcohol Dependence, 186, 149-157. Available from: [Link]

-

Cooman, T., et al. (2019). In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, and PX-3 by high-resolution mass spectrometry and their clearance rates in human liver microsomes. Rapid Communications in Mass Spectrometry, 33(23), 1816-1825. Available from: [Link]

-

Cooman, T. (2019). In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, PX-3 and a comparison of their clearance rates in human liver microsomes. The Research Repository @ WVU. Available from: [Link]

-

Wang, G., et al. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry, 7, 124. Available from: [Link]

-

Helfer, A. G., et al. (2016). In vitro elucidation of the metabolic profile of the synthetic cannabinoid receptor agonists JWH-175 and JWH-176. Forensic Toxicology, 34, 349-359. Available from: [Link]

-

ElSohly, M. A., et al. (2014). Synthetic cannabinoids: Analysis and metabolites. In R. C. Gupta (Ed.), Biomarkers in Toxicology (pp. 649-671). Academic Press. Available from: [Link]

-

Couch, R. A., & Cawrse, N. (2019). Synthetic Cannabinoids Metabolism. Frontiers in Chemistry, 7, 124. Available from: [Link]

-

Papaseit, E., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. International Journal of Molecular Sciences, 21(24), 9414. Available from: [Link]

-

Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. In H. H. Seltzman (Ed.), The CB1 Receptor (pp. 393-414). Springer. Available from: [Link]

-

Er-hem, M., et al. (2021). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. Drug Testing and Analysis, 13(12), 2035-2046. Available from: [Link]

-

Mardal, M., et al. (2019). In Vitro Metabolism and Hepatic Intrinsic Clearance of the Synthetic Cannabinoid Receptor Agonist JWH-122 and Its Four ω-Halogenated Analogues. The AAPS Journal, 21(4), 65. Available from: [Link]

-

Jang, M., et al. (2014). JWH-122 conjugated metabolites found in the in vivo model experiments analyzed by liquid chromatography–high resolution mass spectrometry. Forensic Toxicology, 32, 338-346. Available from: [Link]

-

Jones, J. M., et al. (2018). Altered Metabolism of Synthetic Cannabinoid JWH-018 by Human Cytochrome P450 2C9 and Variants. Drug Metabolism and Disposition, 46(6), 841-848. Available from: [Link]

-

Cawrse, N., et al. (2020). In Vitro Metabolic Profile Elucidation of Synthetic Cannabinoid APP-CHMINACA (PX-3). Journal of Analytical Toxicology, 44(8), 800-811. Available from: [Link]

-

Jones, J., et al. (2018). Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants. Drug and Alcohol Dependence, 186, 149-157. Available from: [Link]

-

Jones, J. M., et al. (2023). Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019). Metabolites, 13(6), 754. Available from: [Link]

-

LCGC International. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. Available from: [Link]

-

Huang, L., et al. (2013). Synthetic Cannabinoid Analysis with GC-MS. ResearchGate. Available from: [Link]

-

Wohlfarth, A., et al. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. Analytical Chemistry, 85(6), 3737-3744. Available from: [Link]

-

Papaseit, E., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. International Journal of Molecular Sciences, 21(24), 9414. Available from: [Link]

-

Ravelli, A., et al. (n.d.). Simultaneous identification and quantitative determination in urine of the more significant metabolites of synthetic cannabinoid. AIR Unimi. Available from: [Link]

-

Nishida, M., et al. (2016). Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization. Forensic Toxicology, 35, 120-130. Available from: [Link]

-

Al-Sama, A., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3), FSO948. Available from: [Link]

-

Wang, G., et al. (2021). Synthesis of nine potential synthetic cannabinoid metabolites with a 5F-4OH pentyl side chain from a scalable key intermediate. Synthetic Communications, 51(4), 587-596. Available from: [Link]

-

Li, L., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Separations, 10(3), 193. Available from: [Link]

-

Papaseit, E., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. ResearchGate. Available from: [Link]

-

Wohlfarth, A., & Castaneto, M. S. (2014). Merging metabolic pathways for synthetic cannabinoids AKB-48, JWH-018, JWH-073, JWH-122, PB-22 and XLR-11 and five fluoropentyl analogs. ResearchGate. Available from: [Link]

-

Thermo Fisher Scientific. (2017). Analytical Technology on the Frontline of the War on Synthetic Cannabinoids. Labcompare. Available from: [Link]

-

Hutter, M., et al. (2013). LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in human urine samples. Presented at the Society of Toxicological and Forensic Chemistry meeting. Available from: [Link]

-

Åstrand, A., et al. (2022). Chemical structures of the studied synthetic cannabinoids. ResearchGate. Available from: [Link]

-

van der Loop, M. G. W., et al. (2009). Hydroxylation and Further Oxidation of Δ9-Tetrahydrocannabinol by Alkane-Degrading Bacteria. Applied and Environmental Microbiology, 75(23), 7464-7470. Available from: [Link]

-

American Laboratory. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. Available from: [Link]

-

van der Spiegel, P., et al. (2021). Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. Drug Testing and Analysis, 13(5), 989-998. Available from: [Link]

-

Koller, V. J., et al. (2020). Synthetic Cannabinoids JWH-122 and THJ-2201 Disrupt Endocannabinoid-Regulated Mitochondrial Function and Activate Apoptotic Pathways as a Primary Mechanism of In Vitro Nephrotoxicity at In Vivo Relevant Concentrations. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. ovid.com [ovid.com]

- 4. labcompare.com [labcompare.com]

- 5. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydroxylation and Further Oxidation of Δ9-Tetrahydrocannabinol by Alkane-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 15. pubs.acs.org [pubs.acs.org]

sample preparation techniques for 1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl- in biological matrices

An In-Depth Guide to the Sample Preparation of JWH-122 and its Metabolites in Biological Matrices

Authored by a Senior Application Scientist

Abstract

The detection and quantification of synthetic cannabinoids, such as 1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl- (JWH-122), in biological matrices present significant analytical challenges. These challenges stem from the compound's high lipophilicity, extensive metabolism, and the low concentrations typically found in physiological specimens. The complexity of biological matrices like blood, plasma, and urine necessitates robust sample preparation to remove interferences and concentrate the analyte, ensuring accurate and reliable results from downstream analytical platforms like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed examination of the principal sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—offering field-proven insights into their application, optimization, and underlying principles for the analysis of JWH-122 and its key metabolites.

Foundational Principles: Understanding the Analyte and Matrix

A successful bioanalytical method is built upon a fundamental understanding of the target analyte's physicochemical properties and its behavior within the biological matrix.

Physicochemical Properties of JWH-122

JWH-122 is a member of the naphthoylindole family of synthetic cannabinoids. Its structure, characterized by a pentyl chain and a methylnaphthalenyl group, renders it highly non-polar and lipophilic. This high lipophilicity dictates its affinity for organic solvents and reversed-phase sorbents, which is a cornerstone of its extraction from aqueous biological fluids.

The Critical Role of Metabolism

In vivo, JWH-122 undergoes extensive Phase I and Phase II metabolism. The primary metabolic pathway is hydroxylation, occurring on the N-pentyl chain (N-5-hydroxylated and N-4-hydroxylated metabolites) or the naphthyl moiety.[1][2] The N-4-hydroxylated metabolite is often predominant.[1] These hydroxylated metabolites are subsequently conjugated with glucuronic acid (Phase II metabolism) to increase their water solubility for excretion.[3]

This metabolic profile has profound implications for sample preparation:

-

Blood and Oral Fluid: These matrices are more likely to contain the parent JWH-122 compound, albeit at low ng/mL concentrations, shortly after exposure.[4][5]

-

Urine: This is the primary matrix for detecting past use, as it contains higher concentrations of the more polar metabolites. The parent compound is rarely detected in urine.[6][7] Analysis of urine samples often requires an initial hydrolysis step to cleave the glucuronide conjugates, converting the metabolites back to their free hydroxylated forms for extraction.[3][8]

Strategic Selection of Sample Preparation Techniques

The choice of sample preparation technique is a critical decision, balancing the need for sample cleanliness against throughput, cost, and the specific requirements of the analytical endpoint. The three most common and effective methods are detailed below.